1-(4-chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
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Overview
Description
- The 4-chlorophenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a 4-chlorophenylboronic acid and a palladium catalyst.
- Typical conditions include the use of a base like sodium carbonate (Na2CO3) and a solvent such as tetrahydrofuran (THF).
Attachment of the 2-(4-Fluorophenyl)-2-oxoethylthio Group:
- This step involves the reaction of the pyrazinone intermediate with a 2-(4-fluorophenyl)-2-oxoethylthio reagent.
- Conditions may include the use of a thiolating agent and a base in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrazinone Core:
- Starting with a suitable pyrazine derivative, such as 2-chloropyrazine, the core structure is formed through nucleophilic substitution reactions.
- Reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, in solvents like water or acetonitrile.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or THF.
Substitution: Nucleophiles such as amines or thiols, in polar solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its possible anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: Employed as a probe to investigate biochemical pathways and molecular mechanisms.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular interactions depend on the specific biological context and target.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one: Lacks the fluorophenylthio group, potentially altering its biological activity and chemical properties.
1-(4-Fluorophenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one: Similar structure but with different substituents, affecting its reactivity and applications.
Uniqueness: 1-(4-Chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is unique due to the presence of both chlorophenyl and fluorophenylthio groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This combination of substituents can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O2S/c19-13-3-7-15(8-4-13)22-10-9-21-17(18(22)24)25-11-16(23)12-1-5-14(20)6-2-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATQHVDLNCIAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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